8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Description
Properties
IUPAC Name |
8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVBLYWEOYYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions, followed by cyclization with formic acid or its derivatives . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of alkylated triazoloquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its pharmacological properties, particularly as an anti-cancer agent. Studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The triazole moiety is believed to enhance the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation.
- Case Study : Research has shown that modifications to the triazoloquinazoline structure can lead to increased potency against specific cancer types, such as breast and lung cancers.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains.
- Research Findings : In vitro tests indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This property opens avenues for developing new antimicrobial agents that could address antibiotic resistance.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.
- Target Organisms : Preliminary studies suggest effectiveness against certain fungal pathogens affecting crops.
- Field Trials : Ongoing research is assessing the efficacy and safety of using this compound in agricultural settings.
Data Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Significant cytotoxicity in various cancer cell lines |
| Antimicrobial Activity | Effective against bacteria | Active against both Gram-positive and Gram-negative strains |
| Agricultural Chemistry | Potential pesticide/herbicide | Effective against specific fungal pathogens |
Case Study 1: Anti-Cancer Properties
A study published in a peer-reviewed journal explored the synthesis of various derivatives of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one. The derivatives were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of the compound, researchers evaluated its effects on Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations
8,8-Dimethyl-2-(methylsulfanyl) derivative (CAS 338403-66-0):
- 6-(4-Methoxyphenyl)-9-phenyl derivative (CAS 714206-42-5): Substituents: Aryl groups at positions 6 and 7. Applications: Explored for CNS activity due to improved blood-brain barrier penetration .
Ring-Fusion Modifications
- Triazolo[5,1-b]quinazolinones: Structural Difference: Triazole fused at positions 5 and 1 of the quinazolinone (vs. 1 and 5-a in the parent compound). Example: 9-Aryl-6,6-dimethyl derivatives exhibit herbicidal activity, with IC₅₀ values < 10 µM against Amaranthus retroflexus . Synthetic Route: Three-component condensation of 3-amino-1,2,4-triazole, dimedone, and aldehydes .
Pyrazoloquinazolinone Derivatives
3-(3-Chlorophenyl)-2-(methoxymethyl) derivative (CAS 932178-11-5):
- 8-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl) derivative (CAS 924874-55-5): Substituents: Chlorophenyl and dimethoxyphenyl groups.
Heterocyclic Systems with Related Scaffolds
- Tetrazolo[1,5-a]pyrimidines: Structural Difference: Tetrazole replaces triazole; pyrimidine replaces quinazolinone. Example: Ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates show antifungal activity (MIC = 2–8 µg/mL) .
Triazolo[1,5-a]pyrimidines :
Pharmacological Profiles
Note: The dimethyl groups in the parent compound enhance metabolic stability but reduce aqueous solubility (logP = 2.1) compared to unsubstituted analogs (logP = 1.3) .
Biological Activity
8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS Number: 29940-49-6) is a heterocyclic compound belonging to the triazoloquinazoline family. Its unique fused ring structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is . The compound's structure features a triazole ring fused to a quinazoline ring, which contributes to its stability and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoloquinazolines possess significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi.
- Anticancer Properties : Several studies have reported the anticancer potential of quinazoline derivatives. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation.
- Cardiovascular Effects : A series of studies have evaluated the antihypertensive effects of related compounds. For instance, certain derivatives have demonstrated the ability to reduce heart rate and blood pressure in animal models, indicating potential as adrenoblockers or cardiac stimulants .
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various triazoloquinazolines. Results indicated that 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Anticancer Activity
In vitro assays have shown that 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cardiovascular Effects
Research into related quinazoline derivatives has highlighted their potential as antihypertensive agents. In vivo studies demonstrated that these compounds could significantly lower blood pressure in hypertensive rat models. The effects were attributed to their action as selective alpha-1 adrenergic receptor antagonists .
Case Studies
Q & A
Basic: What are the optimized synthetic conditions for preparing 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one derivatives?
Methodological Answer:
The most efficient protocol involves reacting enaminone (derived from dimedone and DMF-DMA) with substituted 3-amino-1H-pyrazoles in a water-ethanol (1:1) solvent system under ultrasonication at 60°C, catalyzed by KHSO₄. This yields 70–95% regioselective products. Key parameters include solvent polarity, ultrasonication to enhance reaction kinetics, and acid catalysis to stabilize intermediates. Yields and purity are confirmed via TLC and column chromatography .
Advanced: How can regioselectivity challenges be addressed when introducing substituents at positions 2 and 3 of the triazoloquinazoline core?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups on aminopyrazoles favor C3 substitution, while bulky groups may shift reactivity. Solvent polarity (e.g., ethanol-water mixtures) and temperature (60°C optimal) further modulate selectivity. Structural confirmation requires comparative analysis of ¹H/¹³C NMR chemical shifts, particularly for C2-H (δ ~7.25 ppm) and C5-H (δ ~7.93 ppm), and cross-validation with X-ray crystallography if available .
Basic: What spectroscopic techniques are essential for characterizing synthesized derivatives?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at δ ~1.23 ppm) and confirms ring fusion.
- FT-IR : Detects carbonyl stretches (C=O at ~1672 cm⁻¹) and aromatic C=C bonds (~1518 cm⁻¹).
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 350.0 [MH⁺] for 6m).
Cross-referencing with literature data for analogous compounds ensures accuracy .
Advanced: How should researchers resolve contradictions in spectral data caused by substituent-induced electronic effects?
Methodological Answer:
Discrepancies in NMR shifts (e.g., deshielding of C5-H due to electron-withdrawing groups) can be addressed via computational modeling (DFT calculations) to predict chemical environments. For example, Mulliken charge analysis of the triazoloquinazoline core can clarify electronic perturbations. Experimental validation through NOE spectroscopy or X-ray diffraction resolves ambiguities in regiochemistry .
Application: What methodologies evaluate this compound’s efficacy in uranium adsorption from sulfate leach liquors?
Methodological Answer:
A batch adsorption approach is used, optimizing:
- pH : Optimal at ~4.0 due to uranyl ion (UO₂²⁺) speciation.
- Isotherm Models : Langmuir fit (R² >0.98) indicates monolayer adsorption.
- Kinetics : Pseudo-second-order model (k₂ ~0.01 g/mg·min) suggests chemisorption.
Thermodynamic parameters (ΔH = −152.1 kJ/mol) confirm exothermicity. Post-adsorption, uranium is eluted with HNO₃ and precipitated as UO₄·2H₂O using H₂O₂ .
Advanced: What green chemistry strategies apply to synthesizing related triazoloquinazoline derivatives?
Methodological Answer:
Microwave-assisted, solvent-free protocols reduce energy and waste. For example, Cu@HAp@KIT-6 catalysts enable one-pot reactions of barbituric acid, aldehydes, and 3-amino-1H-triazoles at 300W (10–15 min), achieving >80% yield. Catalyst recyclability (up to 5 cycles) and avoidance of hazardous solvents align with green principles .
Basic: How can researchers validate the purity of synthesized derivatives for biological testing?
Methodological Answer:
Combine chromatographic and spectroscopic methods:
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
- Melting Point Analysis : Compare observed ranges (e.g., 133–134°C for 6m) with literature.
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Byproducts arise from incomplete cyclization or solvent adducts. Mitigation includes:
- Ultrasonication : Enhances mixing and reduces reaction time.
- Acid Catalysis : KHSO₄ (2 equiv) ensures protonation of intermediates.
- Purification : Sequential recrystallization (ethanol/water) and silica gel chromatography isolate target compounds. Scale-up requires maintaining solvent ratios and ultrasonication power density .
Application: How is computational chemistry utilized in designing novel triazoloquinazoline analogs?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. DFT simulations (B3LYP/6-31G*) optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Advanced: What analytical challenges arise in quantifying trace impurities in environmental applications?
Methodological Answer:
LC-MS/MS (MRM mode) detects sub-ppb levels of degradation products. Challenges include matrix effects (e.g., sulfate interference), addressed via SPE cleanup (C18 cartridges). Method validation follows ICH guidelines for LOD (0.1 µg/L) and LOQ (0.3 µg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
